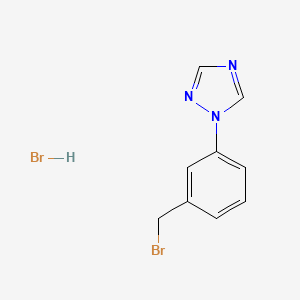

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

CAS No.:

Cat. No.: VC17539487

Molecular Formula: C9H9Br2N3

Molecular Weight: 319.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Br2N3 |

|---|---|

| Molecular Weight | 319.00 g/mol |

| IUPAC Name | 1-[3-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |

| Standard InChI | InChI=1S/C9H8BrN3.BrH/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |

| Standard InChI Key | PTMFXIURJKLPJH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=NC=N2)CBr.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is systematically named as 1-[3-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide under IUPAC conventions. Its molecular structure comprises a triazole ring linked to a phenyl group substituted with a bromomethyl moiety at the para position, stabilized by a hydrobromide counterion . The compound’s canonical SMILES notation, , reflects this arrangement.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 319.00 g/mol | |

| IUPAC Name | 1-[3-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide | |

| InChI Key | HBEJTGJRHMBWCP-UHFFFAOYSA-N |

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of 1-(3-(bromomethyl)phenyl)-1H,2,4-triazole hydrobromide typically involves a multi-step process beginning with the bromination of a methyl-substituted phenyl precursor. A common route involves:

-

Bromomethylation: Reaction of 3-methylphenyl-1H-1,2,4-triazole with (NBS) under radical initiation conditions to introduce the bromomethyl group.

-

Salt Formation: Treatment of the brominated intermediate with hydrobromic acid (HBr) to yield the hydrobromide salt.

Critical parameters such as solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), temperature (60–80°C), and reaction time (12–24 hours) influence yield and purity. Analytical techniques like -NMR and mass spectrometry confirm successful synthesis, with characteristic peaks for the bromomethyl group () and triazole protons () .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as DMF and DMSO. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, consistent with analogous triazole derivatives. Stability studies indicate susceptibility to hydrolysis under alkaline conditions, necessitating storage in anhydrous environments at temperatures below 25°C .

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–185°C | DSC |

| Solubility in DMSO | >50 mg/mL | Supplier data |

| LogP (Partition Coefficient) | 2.3 ± 0.2 | Computational estimate |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The bromomethyl group’s electrophilic nature enables covalent bonding to biological targets, making this compound a valuable intermediate in prodrug design. For example, it serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents .

Biological Activity

Recent studies highlight its role in enzyme inhibition:

-

Acetylcholinesterase (AChE) Inhibition: Derivatives exhibit IC values as low as 0.73 μM, suggesting potential in Alzheimer’s disease therapy .

-

Antimicrobial Effects: Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL).

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume